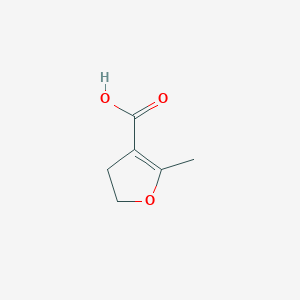

2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID

Descripción general

Descripción

2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the radical bromination of a methyl group followed by cyclization can yield the desired compound . Another method involves the use of transition-metal catalysis for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyclization, and purification to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Catalysts: Transition metals like palladium (Pd) or nickel (Ni) for catalyzing cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced derivatives.

Aplicaciones Científicas De Investigación

It appears you're asking for a detailed report on the applications of 2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLIC ACID and its derivatives, including scientific research applications, data, case studies, and insights from verified sources.

However, the search results provided contain information on related compounds such as:

- 2-METHYL-4,5-DIHYDRO-FURAN-3-CARBOXYLIC ACID METHYL ESTER

- Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate

- Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate

- Several substituted 4,5-dihydrofuran-3-carboxylates

Therefore, a report focusing solely on the applications of "2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLIC ACID" cannot be created using the current search results.

Here's what can be gleaned from the provided results about related compounds and their applications:

1. 2-METHYL-4,5-DIHYDRO-FURAN-3-CARBOXYLIC ACID METHYL ESTER:

- This is a furan derivative with a molecular weight of 142.15200 .

- It has a density of 1.122 g/cm3, a boiling point of 188.2ºC at 760 mmHg, and a melting point of 28-29 °C .

2. Furan and Methylfurans Toxicity:

- Furan is associated with liver toxicity in long-term studies. Cholangiofibrosis was observed in rats, and hepatocellular adenoma/carcinoma occurred in mice .

- The liver is the primary target organ for acute and short-term toxicity of 2- and 3-methylfuran in rodents. There is also indication for kidney toxicity of 3-methylfuran after 90 days of exposure .

- 2-methylfuran and 2,5-dimethylfuran showed negative results in bacteria for gene mutations, but there is some evidence that both compounds induce chromosomal damage in mammalian cells in vitro, and there is little evidence that 2,5-dimethylfuran can induce DNA breaks in vivo .

3. 4,5-dihydrofuran-3-carboxamide intermediates:

- 4,5-dihydrofuran-3-carboxylate can be used to synthesize 4,5-dihydrofuran-3-carboxamide intermediates, which can then be converted into amidoximes .

- These compounds have shown potential antileishmanial activity .

4. Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening:

- Lewis acids can catalyze the intramolecular ring-opening benzannulation of 5-(indolyl)2,3-dihydrofuran acetals .

5. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate:

- Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-leukemic activity .

- It induces apoptosis in HL-60 cells via the increase of intracellular Ca2+ and ROS to alter the mitochondrial membrane potential and the protein level of Bax and Bcl-2, as well as activating caspase-3 .

- This compound may represent a promising compound for the development of anti-leukemia therapeutics .

6. Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate:

Mecanismo De Acción

The mechanism of action of 2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. Specific molecular targets and pathways may include enzymes and receptors involved in metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 2-METHYL-4,5-DIHYDROFURAN-3-CARBOXYLICACID include:

2-Methyl-4,5-dihydrofuran: A related furan derivative with similar structural features.

2,3-Dihydro-5-methylfuran: Another furan derivative with comparable reactivity.

Uniqueness

This compound is unique due to its specific functional groups and reactivity. Its carboxylic acid group provides distinct chemical properties, making it valuable for various applications in synthesis and research.

Actividad Biológica

2-Methyl-4,5-dihydrofuran-3-carboxylic acid is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

2-Methyl-4,5-dihydrofuran-3-carboxylic acid is part of a larger class of furan derivatives known for their various biological activities. These include antiviral , anti-inflammatory , and anticancer properties. The compound's structure allows it to interact with multiple biological targets, making it a valuable candidate for further research in pharmacology and therapeutic applications .

The biological activity of 2-methyl-4,5-dihydrofuran-3-carboxylic acid is primarily mediated through its ability to undergo various chemical reactions, which can modify its structure and enhance its activity. Specific mechanisms may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and inflammation.

These interactions can lead to significant therapeutic effects, particularly in the treatment of diseases characterized by inflammation or uncontrolled cell proliferation .

Antimicrobial Activity

Recent studies have shown that 2-methyl-4,5-dihydrofuran-3-carboxylic acid exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness at low concentrations. For instance, it has shown promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Case Studies

-

Antibacterial Properties :

- A study evaluating the compound's minimum inhibitory concentration (MIC) revealed that it effectively inhibited bacterial growth at concentrations as low as 5 µg/mL against certain pathogens .

- The compound was found to interfere with the function of aminoacyl-tRNA synthetase, crucial for protein synthesis in bacteria, leading to its antibacterial effects .

-

Anti-inflammatory Effects :

- In vitro studies demonstrated that 2-methyl-4,5-dihydrofuran-3-carboxylic acid could reduce the production of pro-inflammatory cytokines in immune cells, suggesting potential use in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| 2-Methyl-4,5-dihydrofuran-3-carboxylic acid | Antibacterial | 5 |

| (+)-l-furanomycin | Antibacterial | 1–5 |

| 2-Methyl-4,5-dihydrofurancarboxylic acid | Antimicrobial | Not specified |

This table illustrates the comparative antimicrobial potency of 2-methyl-4,5-dihydrofuran-3-carboxylic acid relative to other furan derivatives.

Propiedades

IUPAC Name |

5-methyl-2,3-dihydrofuran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-4-5(6(7)8)2-3-9-4/h2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFOIBOBGLQIZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCO1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100191-39-7 | |

| Record name | 2-methyl-4,5-dihydrofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.